2-(4-chloro-3,5-dimethylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a synthetic organic compound It is characterized by the presence of chloro, dimethylphenoxy, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Preparation of 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide: This intermediate is synthesized by reacting 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The intermediate is then reacted with 2,6-dichlorobenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazide groups.
Reduction: Reduction reactions can occur at the carbonyl group of the acetohydrazide moiety.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alcohols and amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
- 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
- 2-(4-chloro-3,5-dimethylphenoxy)-5-methylaniline
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of both chloro and dimethylphenoxy groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c1-10-6-12(7-11(2)17(10)20)24-9-16(23)22-21-8-13-14(18)4-3-5-15(13)19/h3-8H,9H2,1-2H3,(H,22,23)/b21-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEWGRYBBSGVDC-ODCIPOBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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